molecular formula C10H9N3O3 B1522116 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1197478-23-1

5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1522116
CAS No.: 1197478-23-1
M. Wt: 219.2 g/mol
InChI Key: LLQAIWMRSMWDRS-UHFFFAOYSA-N
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Description

“5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, a reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 h gave a related compound .

Scientific Research Applications

Enzyme Interaction and Inhibition

5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one and its derivatives are notable for their interaction with various enzymes. One derivative, 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), strongly inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The structural specifics of this inhibition, particularly the position of the nitro group on the imidazole ring, differentiate nitrefazole from other nitroimidazoles like metronidazole, which are mainly substituted at different positions on the ring (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial Activity

Derivatives of this compound have shown significant antimicrobial activity. For instance, certain 2-nitro-1H-imidazoles with a 5-vinyl chain bearing specific functional groups and nitrogen-condensation derivatives have demonstrated notable antibacterial and antitrichomonal activity (Cavalleri, Volpe, & Arioli, 1977).

Ligand Synthesis and Metal Complexation

The compound and its analogs are used in synthesizing chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands via aryl C–H bond activation. These complexes exhibit typical distorted-square-planar geometry and are explored for their potential in various chemical applications (Yang, Liu, Gong, & Song, 2011).

Chemical Synthesis and Catalysis

This compound and its derivatives are key in the synthesis of other chemical compounds. For instance, 1-methyl-3-nitro-1H-imidazol-3-ium trinitromethanide {[MIM-NO2]C(NO2)3} has been used as a green and effective nanostructure ionic liquid catalyst for the synthesis of Biginelli-type compounds, highlighting its role in facilitating green and efficient chemical reactions (Khazaei et al., 2016).

Properties

IUPAC Name

4-methyl-3-(2-nitrophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAIWMRSMWDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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